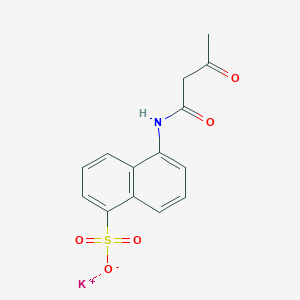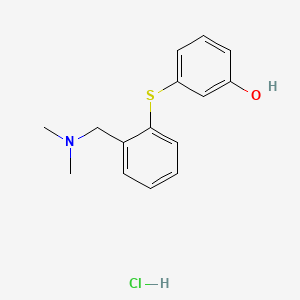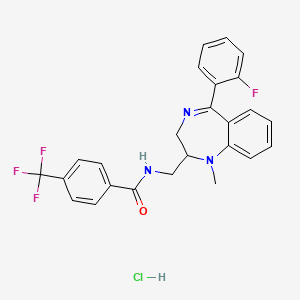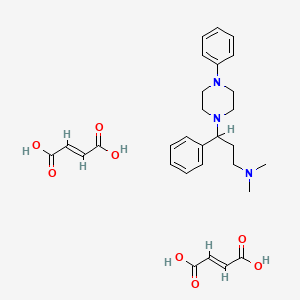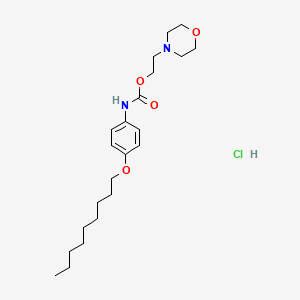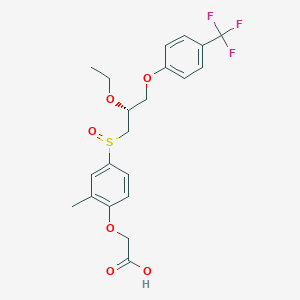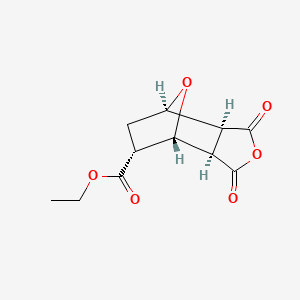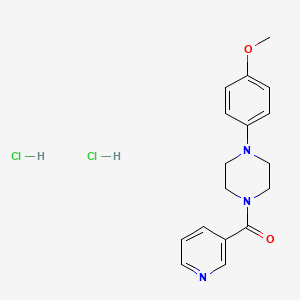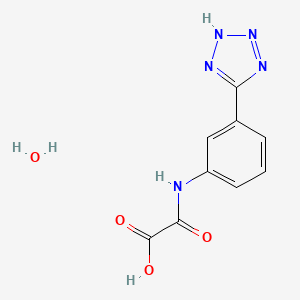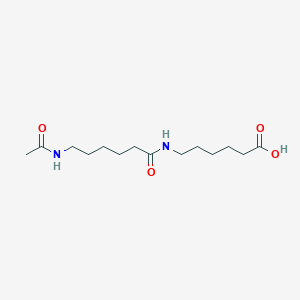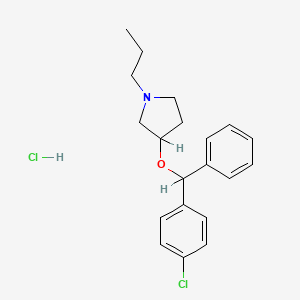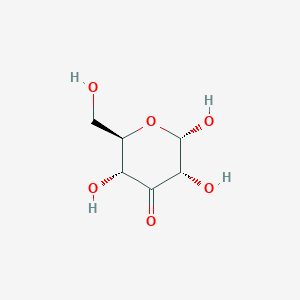
alpha-D-3-Ketoglucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound A9ZHA5HS4R α-D-3-ketoglucopyranose , is a derivative of glucose. It is characterized by its molecular formula C6H10O6 and a molecular weight of 178.14 g/mol . This compound is notable for its unique stereochemistry, featuring four defined stereocenters.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of α-D-3-ketoglucopyranose typically involves the oxidation of glucose derivatives. One common method is the use of oxidizing agents such as pyridinium chlorochromate (PCC) or sodium periodate (NaIO4) under controlled conditions to selectively oxidize the hydroxyl group at the third carbon position to a keto group.
Industrial Production Methods
Industrial production of α-D-3-ketoglucopyranose may involve biotechnological approaches using enzymes such as glucose oxidase to catalyze the oxidation process. This method is advantageous due to its specificity and environmentally friendly nature.
Analyse Des Réactions Chimiques
Types of Reactions
α-D-3-ketoglucopyranose undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the keto group back to a hydroxyl group, forming glucose derivatives.
Substitution: The keto group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Sodium periodate (NaIO4), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
Oxidation: Carboxylic acids
Reduction: Glucose derivatives
Substitution: Substituted glucose derivatives
Applications De Recherche Scientifique
α-D-3-ketoglucopyranose has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: Serves as a substrate in enzymatic studies to understand carbohydrate metabolism.
Medicine: Investigated for its potential role in drug development, particularly in designing inhibitors for carbohydrate-processing enzymes.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical syntheses.
Mécanisme D'action
The mechanism of action of α-D-3-ketoglucopyranose involves its interaction with specific enzymes and molecular targets. For instance, it can act as an inhibitor or substrate for enzymes involved in carbohydrate metabolism, such as glucosidases and glycosyltransferases . The keto group at the third carbon position plays a crucial role in these interactions, affecting the enzyme’s activity and the overall metabolic pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glucose: The parent compound of α-D-3-ketoglucopyranose, differing by the presence of a hydroxyl group instead of a keto group at the third carbon.
Fructose: Another keto sugar, but with the keto group at the second carbon position.
Mannose: An epimer of glucose, differing in the configuration at the second carbon.
Uniqueness
α-D-3-ketoglucopyranose is unique due to its specific keto group placement, which imparts distinct chemical reactivity and biological activity compared to its similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
906351-74-4 |
|---|---|
Formule moléculaire |
C6H10O6 |
Poids moléculaire |
178.14 g/mol |
Nom IUPAC |
(2S,3S,5R,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-one |
InChI |
InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-3,5-8,10-11H,1H2/t2-,3-,5-,6+/m1/s1 |
Clé InChI |
APIQNBNBIICCON-KWDZRWNJSA-N |
SMILES isomérique |
C([C@@H]1[C@H](C(=O)[C@H]([C@H](O1)O)O)O)O |
SMILES canonique |
C(C1C(C(=O)C(C(O1)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


